4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid
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Overview
Description
4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by its unique structure, which includes a benzamide group attached to a hydroxypropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
N-Benzoyl-tyrosine: A compound with similar structural features, used in biochemical research.
Uniqueness
4-[(3-Benzamido-2-hydroxypropyl)amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide group with a hydroxypropylamino group makes it a versatile compound with diverse applications.
Properties
CAS No. |
62019-01-6 |
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Molecular Formula |
C17H18N2O4 |
Molecular Weight |
314.34 g/mol |
IUPAC Name |
4-[(3-benzamido-2-hydroxypropyl)amino]benzoic acid |
InChI |
InChI=1S/C17H18N2O4/c20-15(11-19-16(21)12-4-2-1-3-5-12)10-18-14-8-6-13(7-9-14)17(22)23/h1-9,15,18,20H,10-11H2,(H,19,21)(H,22,23) |
InChI Key |
GXSRXJOCSZXDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(CNC2=CC=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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